(2-chlorophenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Description

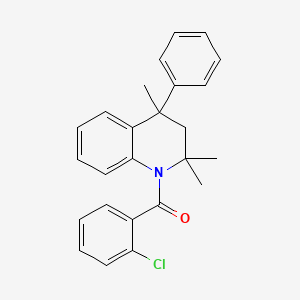

The compound “(2-chlorophenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone” is a dihydroquinoline derivative featuring a 2-chlorophenyl ketone substituent at the 1-position of the quinoline scaffold. Its structure includes a partially saturated quinoline ring (3,4-dihydroquinoline) with methyl groups at positions 2, 2, and 4, along with a phenyl group at position 2.

Properties

Molecular Formula |

C25H24ClNO |

|---|---|

Molecular Weight |

389.9 g/mol |

IUPAC Name |

(2-chlorophenyl)-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone |

InChI |

InChI=1S/C25H24ClNO/c1-24(2)17-25(3,18-11-5-4-6-12-18)20-14-8-10-16-22(20)27(24)23(28)19-13-7-9-15-21(19)26/h4-16H,17H2,1-3H3 |

InChI Key |

SVAHPZDEXNFKFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3Cl)(C)C4=CC=CC=C4)C |

Origin of Product |

United States |

Biological Activity

The compound (2-chlorophenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C25H22ClN

- Molecular Weight : 399.90 g/mol

The compound features a chlorophenyl group attached to a quinoline derivative, which is known for its diverse pharmacological activities.

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, potentially mitigating oxidative stress in cells.

- Antimicrobial Properties : The presence of the chlorophenyl group may enhance the compound's interaction with microbial membranes, leading to antimicrobial effects.

- Neuroprotective Effects : Some studies suggest that derivatives of dihydroquinoline can exert neuroprotective effects by modulating neurotransmitter systems.

Pharmacological Effects

- Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology.

- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Cytotoxicity :

- A study examined the effect of the compound on lung cancer cell lines (A549). Results indicated a dose-dependent increase in apoptosis markers, supporting its potential as an anticancer agent.

-

Neuroprotective Study :

- In a model of neurodegeneration, administration of the compound showed a significant reduction in neuronal death and improvement in behavioral outcomes, highlighting its neuroprotective properties.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-2,2,4-Trimethyl-3,4-Dihydroquinolin-1(2H)-ylMethanone

This analogue (C₂₆H₂₅ClN₂O₃) replaces the 2-chlorophenyl group with a 2-methyl-3-nitrophenyl substituent. The nitro group introduces strong electron-withdrawing effects, increasing polarity compared to the chloro substituent.

4-(3,4-Dimethoxyphenyl)-3,6-Dimethyl-2-Phenyl-3,4-Dihydroquinolin-1(2H)-ylMethanone

This compound (C₂₈H₂₈N₂O₃) substitutes the 2-chlorophenyl group with a furan-2-yl moiety and incorporates methoxy groups on the phenyl ring.

1-[4-(4-Chlorophenyl)-2,2,4-Trimethyl-3,4-Dihydroquinolin-1(2H)-yl]-2-(4-Methylpiperidin-1-yl)Ethanone

This derivative (C₂₆H₃₃ClN₂O) replaces the ketone-linked 2-chlorophenyl group with a 4-methylpiperidinyl-acetyl chain. Its molecular weight (425.01 g/mol) and reduced aromaticity may favor blood-brain barrier penetration compared to the parent compound .

Research Findings and Implications

- Substituent Effects on Bioactivity : Electron-withdrawing groups (e.g., nitro in ) may enhance binding to electrophilic targets, while electron-donating groups (e.g., methoxy in ) could improve solubility. The 2-chlorophenyl group in the parent compound balances moderate polarity and lipophilicity, favoring membrane interaction.

- Synthetic Accessibility : Manganese-mediated reductive transamidation (as in ) could be adapted for synthesizing analogues with tertiary amide linkages, though yields vary significantly (45–63% in cited examples).

- Similarity Assessment : Methods for comparing structural similarity (e.g., Tanimoto coefficients, pharmacophore mapping ) are critical for predicting bioactivity. For instance, the furan-2-yl analogue shares a 70% structural similarity with the parent compound but diverges in hydrogen-bonding capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.